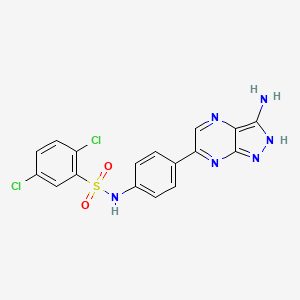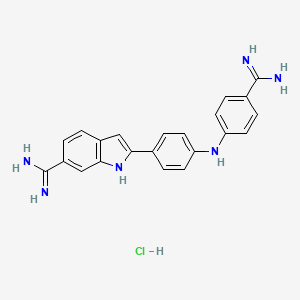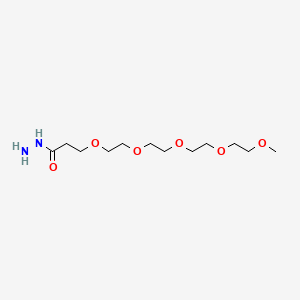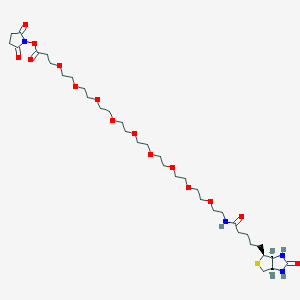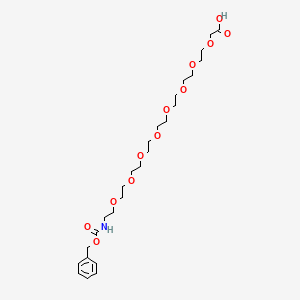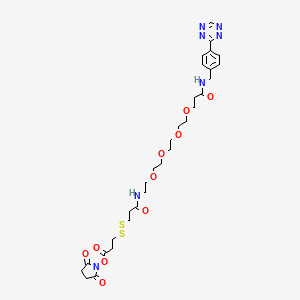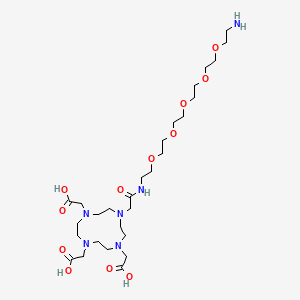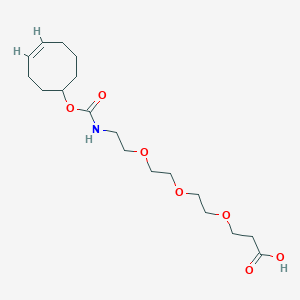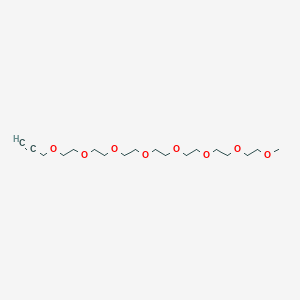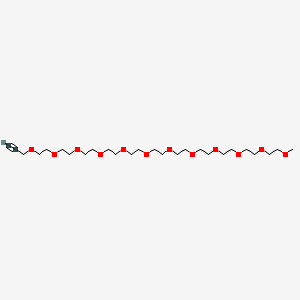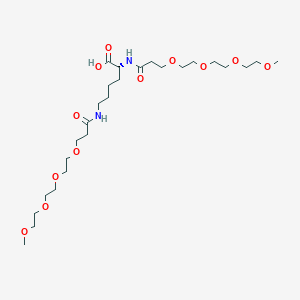
Bis-(m-PEG4)-amidohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(m-PEG4)-amidohexanoic acid is a compound that features two polyethylene glycol (PEG) chains attached to a hexanoic acid backbone via amide linkages. This structure imparts unique properties, such as increased solubility in aqueous media and the ability to form stable amide bonds with primary amine groups. These characteristics make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(m-PEG4)-amidohexanoic acid typically involves the following steps:
Activation of Carboxylic Acid Groups: The carboxylic acid groups on the PEG chains are activated using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated carboxylic acids react with hexanoic acid in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), to form the amide bonds.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG chains are activated using coupling reagents.
Continuous Reaction: The activated PEG chains are continuously reacted with hexanoic acid in a controlled environment to ensure consistent product quality.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the terminal carboxylic acid groups react with primary amines to form amide bonds.
Hydrolysis: The amide bonds in this compound can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.
Common Reagents and Conditions:
Coupling Reagents: EDC, DIC, and N-hydroxysuccinimide (NHS) are commonly used to activate the carboxylic acid groups.
Bases: DIPEA or triethylamine (TEA) are used to facilitate the amide bond formation.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis reactions.
Major Products:
Amide Derivatives: When reacted with primary amines, this compound forms stable amide derivatives.
Hydrolysis Products: Hydrolysis yields PEG chains and hexanoic acid.
Chemistry:
Linker in Conjugation Chemistry: this compound is used as a linker to conjugate biomolecules, enhancing their solubility and stability.
Biology:
Protein Modification: It is employed in the modification of proteins to improve their pharmacokinetic properties and reduce immunogenicity.
Medicine:
Drug Delivery Systems: The compound is used in the development of drug delivery systems, where it helps in the targeted delivery of therapeutic agents.
Industry:
Surface Coatings: this compound is used in surface coatings to impart hydrophilicity and reduce protein adsorption.
Mechanism of Action
The primary mechanism by which Bis-(m-PEG4)-amidohexanoic acid exerts its effects is through the formation of stable amide bonds with primary amine groups. This reaction is facilitated by the activation of the carboxylic acid groups using coupling reagents. The PEG chains increase the solubility and stability of the conjugated molecules, enhancing their overall performance in various applications.
Comparison with Similar Compounds
Bis-(m-PEG4)-amine: Similar structure but with terminal amine groups instead of carboxylic acids.
Bis-(m-PEG4)-hydroxyl: Features terminal hydroxyl groups, offering different reactivity and applications.
Uniqueness: Bis-(m-PEG4)-amidohexanoic acid is unique due to its dual terminal carboxylic acid groups, which provide versatile reactivity for forming stable amide bonds. This makes it particularly useful in applications requiring strong and stable linkages, such as drug delivery and protein modification.
Properties
IUPAC Name |
(2R)-2,6-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N2O12/c1-33-11-13-37-19-21-39-17-15-35-9-6-24(29)27-8-4-3-5-23(26(31)32)28-25(30)7-10-36-16-18-40-22-20-38-14-12-34-2/h23H,3-22H2,1-2H3,(H,27,29)(H,28,30)(H,31,32)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMVVACPIWNZPA-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCCOCCOCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)CCOCCOCCOCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N2O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8104000.png)
